molecular formula C11H18O2 B12596169 Methyl 1,2,3-trimethylcyclohex-2-ene-1-carboxylate CAS No. 649762-17-4

Methyl 1,2,3-trimethylcyclohex-2-ene-1-carboxylate

Cat. No.: B12596169
CAS No.: 649762-17-4
M. Wt: 182.26 g/mol
InChI Key: VHRGNNMICLHAFU-UHFFFAOYSA-N
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Description

Methyl 1,2,3-trimethylcyclohex-2-ene-1-carboxylate is an organic compound with the molecular formula C11H18O2. It is a colorless to light yellow liquid with a specific odor. This compound is known for its applications in various fields, including chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 1,2,3-trimethylcyclohex-2-ene-1-carboxylate can be synthesized through several methods. One common method involves the esterification of 2,6,6-trimethylcyclohex-3-enecarboxylic acid with methanol under acidic conditions and the presence of a suitable catalyst . Another method involves the use of citral as a starting material, which undergoes a series of reactions including aminisation, cyclisation, hydrolysis, oxidation, epoxidation, esterification, and allylic alcohol formation .

Industrial Production Methods

The industrial production of this compound typically involves large-scale synthesis using citral as the starting material. The process includes oxidation with potassium permanganate, epoxidation with m-chloroperoxybenzoic acid, and esterification with trimethyl orthoformate. The final product is obtained through oxidation catalyzed by TEMPO and CuCl .

Chemical Reactions Analysis

Types of Reactions

Methyl 1,2,3-trimethylcyclohex-2-ene-1-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound .

Mechanism of Action

The mechanism of action of methyl 1,2,3-trimethylcyclohex-2-ene-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound can undergo selective oxidation by cytochromes P450, leading to the formation of bioactive compounds. The molecular targets and pathways involved in these reactions are still under investigation.

Comparison with Similar Compounds

Properties

CAS No.

649762-17-4

Molecular Formula

C11H18O2

Molecular Weight

182.26 g/mol

IUPAC Name

methyl 1,2,3-trimethylcyclohex-2-ene-1-carboxylate

InChI

InChI=1S/C11H18O2/c1-8-6-5-7-11(3,9(8)2)10(12)13-4/h5-7H2,1-4H3

InChI Key

VHRGNNMICLHAFU-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(CCC1)(C)C(=O)OC)C

Origin of Product

United States

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